Etilefrine pivalate Etilefrine pivalate Etilefrine pivalate is a pivalate ester.
Etilefrine Pivalate is a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. Etilefrine pivalate is hydrolyzed to etilefrine, which binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors leading to positive chronotropic and inotropic effects.
Brand Name: Vulcanchem
CAS No.: 85750-39-6
VCID: VC21354972
InChI: InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3
SMILES: CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

Etilefrine pivalate

CAS No.: 85750-39-6

Cat. No.: VC21354972

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Etilefrine pivalate - 85750-39-6

CAS No. 85750-39-6
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3
Standard InChI Key DRMHNJGOEAYOIZ-UHFFFAOYSA-N
SMILES CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O
Canonical SMILES CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O

Chemical Structure and Synthesis

Etilefrine pivalate is chemically defined as [3-(2-(ethylamino)-1-hydroxyethyl)phenyl] 2,2-dimethylpropanoate (C₁₅H₂₃NO₃), with a molecular weight of 265.35 g/mol . Its synthesis involves multi-step organic transformations:

  • Acetylation: 3'-Hydroxyacetophenone reacts with pivaloyl chloride to form 3'-pivaloyloxyacetophenone .

  • Bromination: The intermediate undergoes bromination at the 2-position using bromine, yielding 3'-pivaloyloxy-2-bromoacetophenone .

  • Amination: Reaction with N-ethylbenzylamine produces 3'-pivaloyloxy-2-(benzylethylamino)acetophenone .

  • Reduction and Hydrolysis: Catalytic hydrogenation (H₂/Pd-C) in isopropanol/HCl removes the benzyl group and reduces the ketone, yielding etilefrine pivalate hydrochloride .

PropertyValueSource
CAS Number100696-30-8 (base), 42145-91-5 (HCl)
Molecular FormulaC₁₅H₂₃NO₃
Molecular Weight265.35 g/mol
IUPAC Name[3-(2-(Ethylamino)-1-hydroxyethyl)phenyl] 2,2-dimethylpropanoate
Standard InChIInChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3

Pharmacological Profile

As a prodrug, etilefrine pivalate undergoes hydrolysis in vivo to release etilefrine, a mixed α₁/β₁-adrenergic agonist .

Mechanism of Action

Etilefrine binds to α₁-adrenergic receptors in arterioles and veins, causing vasoconstriction and reducing venous pooling. Concurrent β₁-adrenergic activation increases cardiac contractility and heart rate, enhancing blood pressure .

Receptor TargetEffectTherapeutic Impact
α₁-AdrenergicArteriolar/venous vasoconstrictionIncreased peripheral resistance
β₁-AdrenergicPositive inotropic/chronotropic effectsEnhanced cardiac output

Comparative Efficacy

In clinical trials, etilefrine pivalate demonstrated superior blood pressure elevation compared to dihydroergotamine (DHE) in hypotensive migraine patients . A randomized double-blind study (n=24) showed:

  • Migraine frequency reduction: 20 mg/day etilefrine pivalate vs. placebo (p < 0.05) .

  • Duration reduction: Mean attack duration decreased by 50% with etilefrine vs. 30% with DHE .

Clinical Applications and Trials

Despite promising results, etilefrine pivalate was never marketed. Its parent compound, etilefrine, remains in clinical use for:

  • Orthostatic hypotension: Dose-dependent blood pressure elevation via α₁-mediated vasoconstriction .

  • Nasal decongestion: Local vasoconstriction in mucosal tissues .

Migraine Prophylaxis

Etilefrine pivalate’s vasoconstrictive properties were explored for migraine prevention in hypotensive patients. Key findings include:

  • Superior efficacy: 20 mg/day etilefrine pivalate reduced migraine frequency by 40–50% vs. placebo .

  • Tolerability: Transient side effects (e.g., dry mouth, dizziness) were reported but less severe than DHE .

ParameterEtilefrine Pivalate (20 mg/day)Dihydroergotamine (5 mg/day)Placebo
Migraine attacks/month1.5 ± 0.52.2 ± 0.73.8 ± 1.1
Attack duration (hours)4.2 ± 1.15.6 ± 1.57.3 ± 2.0
Analgesic use1.2 ± 0.3 tablets/attack1.8 ± 0.5 tablets/attack2.5 ± 0.7
Data from a 3-month randomized trial in hypotensive migraine patients .
Hazard ClassRisk PhraseRegulatory Code
Acute toxicity (oral)Harmful if swallowed (H302)STOT SE 3
Skin irritationCauses skin irritation (H315)Skin Irrit. 2
Eye irritationCauses serious eye irritation (H319)Eye Irrit. 2A
Aquatic toxicityHarmful to aquatic life (H412)Aquatic Chronic 3

Adapted from PubChem hazard classifications .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator